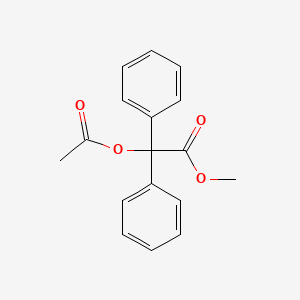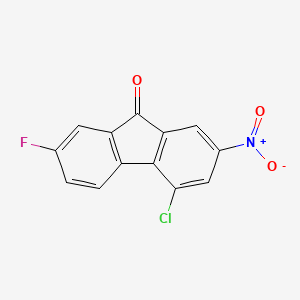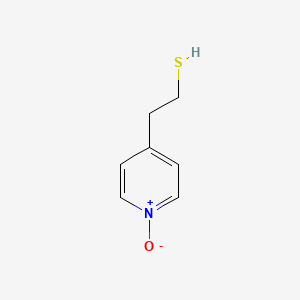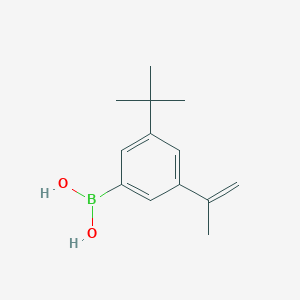
(3-(tert-Butyl)-5-(prop-1-en-2-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(tert-Butyl)-5-(prop-1-en-2-yl)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyl group and a prop-1-en-2-yl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)-5-(prop-1-en-2-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with tert-butyl and prop-1-en-2-yl groups. This can be achieved through Friedel-Crafts alkylation reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This can be done using a palladium-catalyzed borylation of the aryl halide precursor with bis(pinacolato)diboron under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-en-2-yl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or borane.
Substitution: Nucleophilic aromatic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or PCC (Pyridinium chlorochromate) for aldehyde formation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction to boronate esters.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Boronate esters, boranes.
Substitution: Substituted phenyl derivatives.
科学研究应用
Chemistry:
Suzuki-Miyaura Cross-Coupling: Widely used in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Used as a building block in the synthesis of biologically active molecules.
Diagnostics: Boronic acids are known for their ability to bind to diols, making them useful in the development of sensors for glucose monitoring.
Industry:
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Agriculture: Employed in the development of agrochemicals.
作用机制
The mechanism of action of (3-(tert-Butyl)-5-(prop-1-en-2-yl)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and in catalysis. The boronic acid group can interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or other biological molecules.
相似化合物的比较
Phenylboronic Acid: Lacks the tert-butyl and prop-1-en-2-yl substituents, making it less sterically hindered.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of the tert-butyl and prop-1-en-2-yl groups, leading to different electronic properties.
(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)boronic Acid: Features a pyrazole ring instead of the phenyl ring, altering its reactivity and applications.
Uniqueness: The presence of both tert-butyl and prop-1-en-2-yl groups in (3-(tert-Butyl)-5-(prop-1-en-2-yl)phenyl)boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. These substituents can also enhance its stability and solubility in organic solvents, making it a valuable compound in various synthetic applications.
属性
分子式 |
C13H19BO2 |
|---|---|
分子量 |
218.10 g/mol |
IUPAC 名称 |
(3-tert-butyl-5-prop-1-en-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C13H19BO2/c1-9(2)10-6-11(13(3,4)5)8-12(7-10)14(15)16/h6-8,15-16H,1H2,2-5H3 |
InChI 键 |
PRWZYZUKUMCORD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C(=C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


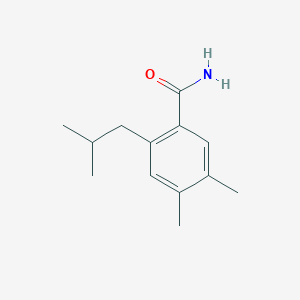

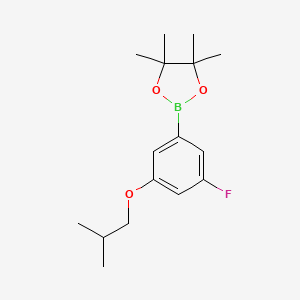
![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)
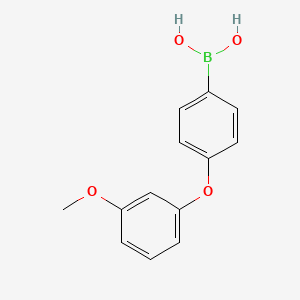

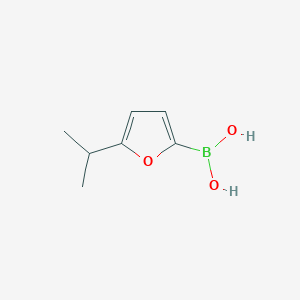
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)

